5-Brom-4-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)thiazol

Übersicht

Beschreibung

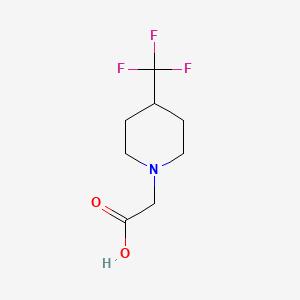

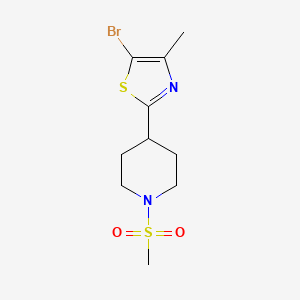

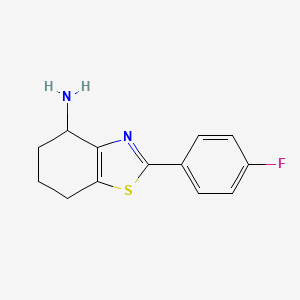

5-Bromo-4-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)thiazole is a useful research compound. Its molecular formula is C10H15BrN2O2S2 and its molecular weight is 339.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Bromo-4-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

5-Brom-4-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)thiazol: ist eine wertvolle Verbindung in der organischen Synthese. Aufgrund seines reaktiven Bromatoms, das einer weiteren Funktionalisierung unterzogen werden kann, kann es als Baustein für den Aufbau komplexerer Moleküle dienen. Dieses Thiazol-Derivat kann in Kreuzkupplungsreaktionen wie der Suzuki-Miyaura-Kupplung verwendet werden, um vielfältige Biarylstrukturen zu erzeugen, die in der Pharmaindustrie weit verbreitet sind .

Pharmakologie

In der Pharmakologie ist der Piperidin-Rest dieser Verbindung von besonderem Interesse. Piperidin-Derivate sind dafür bekannt, eine Vielzahl pharmakologischer Wirkungen aufzuweisen, darunter die Wirkung als Stimulanzien des zentralen Nervensystems, Antihistaminika und Antipsychotika. Die Methylsulfonylgruppe könnte die Lipophilie des Moleküls erhöhen und so seine Fähigkeit verbessern, biologische Membranen zu passieren und therapeutische Ziele zu erreichen .

Medizinische Chemie

Das Vorhandensein sowohl eines Thiazolrings als auch einer Piperidinstruktur in This compound macht ihn zu einem vielversprechenden Grundgerüst in der medizinischen Chemie. Thiazole sind für ihre antimikrobiellen Eigenschaften bekannt, und die Kombination mit Piperidin könnte zur Entwicklung neuer Medikamente mit doppelten Wirkmechanismen führen .

Arzneimittelentwicklung

In der Arzneimittelentwicklung können die strukturellen Merkmale der Verbindung genutzt werden, um Moleküle mit spezifischen Bindungsaffinitäten zu Zielproteinen zu erzeugen. Das Bromatom bietet eine Stelle für eine weitere Derivatisierung, die die Einführung verschiedener funktioneller Gruppen ermöglicht, die mit biologischen Zielen interagieren können. Diese Anpassungsfähigkeit macht es zu einem vielseitigen Zwischenprodukt bei der Entwicklung neuer Therapeutika .

Chemieingenieurwesen

Im Bereich des Chemieingenieurwesens könnte This compound in Studien zur Prozessoptimierung verwendet werden. Seine Stabilität unter verschiedenen Bedingungen kann analysiert werden, um die Effizienz chemischer Prozesse wie Synthese und Reinigung zu verbessern, die in der industriellen Produktion von entscheidender Bedeutung sind .

Radiopharmazeutika

Das Potenzial der Verbindung zur Bildung stabiler Komplexe mit Radionukliden deutet auf ihre Verwendung bei der Entwicklung von Radiopharmazeutika hin. Diese Komplexe können für die diagnostische Bildgebung oder die zielgerichtete Strahlentherapie entwickelt werden, wobei die Fähigkeit der Verbindung zur Chelatisierung von Metallionen genutzt wird .

Katalyse

Der Thiazol-Kern der Verbindung könnte an katalytischen Prozessen beteiligt sein. Thiazole sind dafür bekannt, verschiedene chemische Reaktionen zu erleichtern, darunter solche, die für die Synthese von heterocyclischen Verbindungen wichtig sind. Die Verbindung könnte Teil der Katalysatordesign sein und Reaktionsgeschwindigkeiten und Selektivität verbessern .

Wirkmechanismus

Target of Action

Without specific studies on this compound, it’s hard to identify its primary targets. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that thiazole derivatives might interact with various cellular targets, such as enzymes, receptors, or DNA.

Eigenschaften

IUPAC Name |

5-bromo-4-methyl-2-(1-methylsulfonylpiperidin-4-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O2S2/c1-7-9(11)16-10(12-7)8-3-5-13(6-4-8)17(2,14)15/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHVMFCSWBQWJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2CCN(CC2)S(=O)(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate](/img/structure/B1444100.png)

![2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1444106.png)

![1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1444111.png)

![3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B1444113.png)

![{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine](/img/structure/B1444115.png)